(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with a cyano group and a methylpiperidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The cyano group and methylpiperidinyl group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyano and methylpiperidinyl groups, making it less specific in certain applications.
4-Cyano-3-(methylpiperidin-1-yl)phenylboronic acid: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Uniqueness
(2-Cyano-4-(3-methylpiperidin-1-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective binding and reactivity .
Properties
Molecular Formula |
C13H17BN2O2 |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
[2-cyano-4-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-10-3-2-6-16(9-10)12-4-5-13(14(17)18)11(7-12)8-15/h4-5,7,10,17-18H,2-3,6,9H2,1H3 |
InChI Key |
UTRMFYPUIRBTKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)C#N)(O)O |
Origin of Product |
United States |
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